molecular formula C11H19NO2 B14384489 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one CAS No. 88466-96-0

1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one

Cat. No.: B14384489
CAS No.: 88466-96-0
M. Wt: 197.27 g/mol
InChI Key: ZDYXFZYFXXHJHX-UHFFFAOYSA-N
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Description

1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is a chemical compound with a unique structure that includes a piperidine ring substituted with ethenyloxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion . This method is particularly useful for creating ethers and can be adapted to synthesize the ethenyloxy group in the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing efficient reaction conditions to maximize yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one
  • 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester

Uniqueness

1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties compared to similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88466-96-0

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-2,5-dimethylpiperidin-4-one

InChI

InChI=1S/C11H19NO2/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3/h4,9-10H,1,5-8H2,2-3H3

InChI Key

ZDYXFZYFXXHJHX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CN1CCOC=C)C

Origin of Product

United States

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